Boc-D-His(Dnp)-OH Ipa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

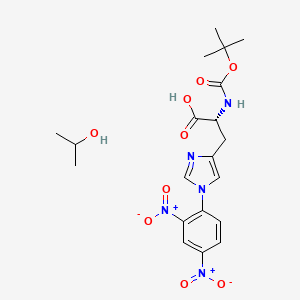

Boc-D-His(Dnp)-OH Ipa is a useful research compound. Its molecular formula is C₂₀H₂₇N₅O₉ and its molecular weight is 481.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Wastewater Treatment :In the field of environmental engineering, Boc-D-His(Dnp)-OH Ipa has been studied for its potential in treating pharmaceutical wastewater. Research conducted by Karthikeyan et al. (2014) delved into the use of Iron impregnated poly acrylamide (IPA) compounds in a fluidized bed reactor as a heterogeneous catalyst for the treatment of pharmaceutical wastewater. The study provided insights into the mechanism of oxidation of persistent organic pollutants in pharmaceutical wastewater, specifically focusing on the generation of OH radicals using IPA compounds. The research is significant as it explores an innovative approach to mitigate the environmental impact of pharmaceutical residues in water bodies (Karthikeyan et al., 2014).

Microbiology and Immunology :In microbiology, the term 'Ipa' often refers to invasion plasmid antigen genes. Research by Ménard et al. (1993) and Venkatesan et al. (1988) focused on the Ipa genes, specifically IpaB, IpaC, and IpaD, and their role in the virulence of Shigella flexneri, a bacterium known for causing dysentery. These studies provided significant insights into the molecular mechanisms underlying the bacterium's ability to invade epithelial cells, offering valuable knowledge for the development of new treatments or preventive strategies against bacterial infections (Ménard et al., 1993), (Venkatesan et al., 1988).

Biomedical Engineering :In the field of biomedical engineering, research has been conducted to develop advanced sensors and diagnostic tools. For instance, Muhammad et al. (2016) worked on creating an electrochemical sensor based on carbon nanotubes and gold nanoparticles for the trace determination of amoxicillin in bovine milk. This research is pivotal in ensuring the safety and quality of milk and dairy products, highlighting the potential of nanotechnology in enhancing food safety protocols (Muhammad et al., 2016).

作用機序

Target of Action

Boc-D-His(Dnp)-OH Ipa, also known as Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine , is primarily used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The compound acts as an α-amino protecting group in peptide synthesis . It interacts with its targets (the amino acids) by attaching to the N-terminus of the peptide chain, thereby protecting the amino group from unwanted side reactions during the synthesis process .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by preventing unwanted side reactions that could disrupt the formation of the peptide bond between amino acids .

Result of Action

The result of the compound’s action is the successful synthesis of the desired peptide with the correct sequence of amino acids . By protecting the amino group, it ensures that the peptide bond formation occurs at the desired location, leading to the correct sequence of amino acids in the peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. For example, the removal of the Boc group is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .

生化学分析

Biochemical Properties

Boc-D-His(Dnp)-OH Ipa plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The tert-butoxycarbonyl group serves as a protective group for the amino group of histidine, preventing unwanted reactions during peptide chain assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily protective, ensuring that the amino group of histidine remains unreactive until the desired point in the synthesis process .

Cellular Effects

This compound influences various cellular processes, particularly those related to peptide synthesis. In cells, this compound can affect cell signaling pathways by modulating the availability of histidine residues for incorporation into peptides and proteins. This modulation can impact gene expression and cellular metabolism, as histidine is a critical component of many enzymes and structural proteins. The presence of this compound can lead to changes in the synthesis rates of these biomolecules, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protective group in peptide synthesis. The tert-butoxycarbonyl group binds to the amino group of histidine, preventing it from participating in unwanted side reactions. This protection is crucial during the stepwise assembly of peptide chains, where selective deprotection is required to achieve the desired sequence. The compound’s interaction with enzymes such as peptidyl transferases ensures that the protective group is removed at the appropriate stage, allowing the histidine residue to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under basic hydrolysis conditions and catalytic reduction conditions but can be deprotected under acidic conditions, commonly with trifluoroacetic acid. Over time, the stability of this compound ensures that it remains effective as a protective group during peptide synthesis. Prolonged exposure to acidic conditions can lead to its degradation, impacting its protective function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively serves its protective role in peptide synthesis without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. These effects can include disruptions in cellular metabolism and gene expression, leading to potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which are essential for the assembly and modification of peptide chains. The presence of this compound can influence metabolic flux and metabolite levels by modulating the availability of histidine residues for incorporation into peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the ribosomes, where peptide synthesis occurs. The localization and accumulation of this compound can impact its effectiveness as a protective group, influencing the overall efficiency of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the ribosomes and other cellular compartments involved in peptide synthesis. The compound’s activity and function are influenced by its localization, as it needs to be present at the site of peptide assembly to exert its protective effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its proper function during peptide synthesis .

特性

IUPAC Name |

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-54-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat](/img/no-structure.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)